molecular formula C23H27NO2 B4021033 3-(furan-2-yl)-3-phenyl-N-[4-(propan-2-yloxy)benzyl]propan-1-amine

3-(furan-2-yl)-3-phenyl-N-[4-(propan-2-yloxy)benzyl]propan-1-amine

Cat. No.: B4021033
M. Wt: 349.5 g/mol
InChI Key: CYRLRIREPUSROD-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-3-phenyl-N-[4-(propan-2-yloxy)benzyl]propan-1-amine is a complex organic compound that features a furan ring, a phenyl group, and a benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-3-phenyl-N-[4-(propan-2-yloxy)benzyl]propan-1-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-3-phenyl-N-[4-(propan-2-yloxy)benzyl]propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

3-(furan-2-yl)-3-phenyl-N-[4-(propan-2-yloxy)benzyl]propan-1-amine has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound may have potential as a bioactive molecule in drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways.

    Industry: The compound can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 3-(furan-2-yl)-3-phenyl-N-[4-(propan-2-yloxy)benzyl]propan-1-amine exerts its effects involves interactions with molecular targets and pathways. The furan ring and phenyl group can participate in π-π interactions, while the benzylamine moiety can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(furan-2-yl)-3-phenylpropan-1-amine: Lacks the benzylamine moiety, which may affect its biological activity.

    3-(furan-2-yl)-3-phenyl-N-benzylpropan-1-amine: Similar structure but without the propan-2-yloxy group, which can influence its chemical properties.

Uniqueness

3-(furan-2-yl)-3-phenyl-N-[4-(propan-2-yloxy)benzyl]propan-1-amine is unique due to the presence of the propan-2-yloxy group, which can enhance its solubility and reactivity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.

Properties

IUPAC Name

3-(furan-2-yl)-3-phenyl-N-[(4-propan-2-yloxyphenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO2/c1-18(2)26-21-12-10-19(11-13-21)17-24-15-14-22(23-9-6-16-25-23)20-7-4-3-5-8-20/h3-13,16,18,22,24H,14-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRLRIREPUSROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CNCCC(C2=CC=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(furan-2-yl)-3-phenyl-N-[4-(propan-2-yloxy)benzyl]propan-1-amine
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